N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in the early 1990s as a potent inhibitor of the Janus kinase (JAK) family of tyrosine kinases, which are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Since then, AG-490 has been widely used as a tool compound in basic research and has also been investigated as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine acts as a competitive inhibitor of the JAK family of tyrosine kinases, which are involved in the activation of the STAT family of transcription factors. By inhibiting JAK activity, N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine prevents the phosphorylation and activation of STAT proteins, which in turn inhibits downstream signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function and inflammation. In cancer cells, N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has been found to inhibit cell growth and induce apoptosis through various mechanisms, including inhibition of the JAK/STAT pathway, activation of caspases, and modulation of Bcl-2 family proteins. In immune cells, N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has been shown to modulate cytokine production and inhibit inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has several advantages as a tool compound for basic research, including its high potency and selectivity for JAK kinases, its well-defined mechanism of action, and its availability as a commercially available compound. However, N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited in vivo stability and bioavailability.
Orientations Futures
There are several potential future directions for research on N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine and related compounds. One area of interest is the development of more potent and selective JAK inhibitors for the treatment of autoimmune disorders and other diseases. Another area of interest is the investigation of the potential synergistic effects of N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine with other anticancer agents or immunomodulatory drugs. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine and to identify its potential off-target effects and toxicity profiles.
Méthodes De Synthèse
The synthesis of N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine involves several steps, starting from the reaction of 2,4-diamino-6-methoxytriazine with benzyl chloride to form N-benzyl-2,4-diamino-6-methoxytriazine. This intermediate is then reacted with cyclohexyl isocyanate to yield N-benzyl-N'-cyclohexyl-2,4-diamino-6-methoxytriazine, which is subsequently treated with hydrochloric acid to remove the benzyl protecting group and form N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine.
Applications De Recherche Scientifique
N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune function and inflammation. N-benzyl-N'-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine has also been found to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-23-17-21-15(18-12-13-8-4-2-5-9-13)20-16(22-17)19-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H2,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDUMGFVUFPELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2CCCCC2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-benzyl-2-N-cyclohexyl-6-methoxy-1,3,5-triazine-2,4-diamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.